molecular formula C10H7BrN2O2 B1292671 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1135821-47-4

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1292671
M. Wt: 267.08 g/mol
InChI Key: OWLGITCDNHDLLY-UHFFFAOYSA-N
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Description

The compound "5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. A novel synthesis method for related pyrazole compounds involves the preparation of pyrazole bromide from potassium tricyanomethanide, featuring a selective Sandmeyer reaction on the corresponding diaminopyrazole, which allows for a versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Another synthesis route for a chlorinated pyrazole derivative involves multiple steps starting from 2,3-dichloropyridine, leading to the final product with an overall yield of 41.3% .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic and computational methods. For instance, the molecular structure, vibrational frequencies, and corresponding assignments of a related compound were investigated using Gaussian09 software, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Single-crystal X-ray diffraction is also used to determine the structure of pyrazole derivatives, providing insights into the crystal packing and molecular conformation .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, and different products were formed depending on the reaction conditions . These reactions are important for modifying the structure of pyrazole compounds to achieve desired properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized by spectroscopic methods and theoretical calculations. The FT-IR and NMR spectra provide information on the functional groups and molecular structure . The nonlinear optical properties of pyrazole derivatives are of particular interest, with studies showing that certain pyrazole compounds exhibit significant nonlinearities, making them potential candidates for optical limiting applications . The electronic properties, such as HOMO and LUMO energies, can be determined by time-dependent density functional theory (TDDFT) calculations, which indicate charge transfer within the molecule .

Scientific Research Applications

1. Synthesis of Borinic Acid Derivatives

Field : Organic Chemistry

Application : Pyrazole derivatives are used in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

Results : The synthesis of diarylborinic acids and their four-coordinated analogs has been advanced recently .

2. Biological Activities of Pyrazoline Derivatives

Field : Pharmacology

Application : Pyrazoline derivatives have been synthesized and studied for their biological activities . They have been found to have potent antileishmanial and antimalarial activities .

Method : The synthesis of these compounds involves coupling reactions with hydrazine . The structures of the synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .

Results : The synthesized pyrazoline derivatives have shown promising results in terms of their biological and pharmacological activities .

3. Antileishmanial and Antimalarial Activities

Field : Pharmacology

Application : Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, have been synthesized and studied for their antileishmanial and antimalarial activities .

Method : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Results : The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

4. Suzuki–Miyaura Coupling

Field : Organic Chemistry

Application : Pyrazole derivatives are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Method : The process involves the use of organoborane reagents, which are readily prepared and generally environmentally benign . The organoborane reagents are used in cross-coupling reactions with palladium .

Results : The use of organotrifluoroborates in Suzuki–Miyaura coupling has been extensively optimized, and conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed .

5. Neurotoxic Potentials Study

Field : Neuropharmacology

Application : A newly synthesized pyrazoline derivative was used to investigate its neurotoxic potentials . The study focused on the effects of this compound on the acetylcholinesterase (AChE) activity and malondialdehyde (MDA) level in the brain of alevins .

Method : The compound was synthesized and its structure was verified. The neurotoxic effects were evaluated by measuring the AChE activity and MDA level in the brain of alevins .

Results : The study provided insights into the neurotoxic potentials of the newly synthesized pyrazoline derivative .

6. Synthesis of (3-((3-Bromophenyl)sulfonamido)phenyl)boronic Acid

Field : Organic Chemistry

Application : Pyrazole derivatives are used in the synthesis of boronic acids, such as (3-((3-Bromophenyl)sulfonamido)phenyl)boronic acid .

Method : The synthesis of this compound involves the use of organoborane reagents .

Results : The successful synthesis of (3-((3-Bromophenyl)sulfonamido)phenyl)boronic acid demonstrates the utility of pyrazole derivatives in the synthesis of boronic acids .

properties

IUPAC Name

3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLGITCDNHDLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647050
Record name 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1135821-47-4
Record name 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IN Cvijetić, M Tanç, IO Juranić, TŽ Verbić… - Bioorganic & Medicinal …, 2015 - Elsevier
Inhibitory activity of a congeneric set of 23 phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acids toward human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms I, II, IX and XII was …
Number of citations: 23 www.sciencedirect.com

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